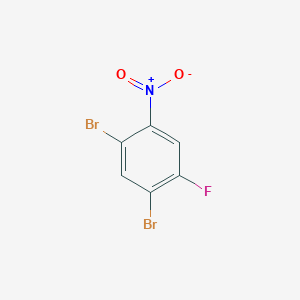

1,5-Dibromo-2-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCYCYWVZMQAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,5-Dibromo-2-fluoro-4-nitrobenzene CAS number 1803785-06-9

This guide serves as an advanced technical reference for 1,5-Dibromo-2-fluoro-4-nitrobenzene (CAS 1803785-06-9) . It is designed for medicinal chemists and process engineers requiring precise data on synthesis, reactivity, and handling.

A Strategic Poly-Halogenated Scaffold for Heterocyclic Synthesis

Executive Summary

This compound is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal functionalization. Unlike typical fluoronitrobenzenes where the fluorine atom is the primary electrophilic site, the meta relationship between the fluorine and the nitro group in this scaffold renders the fluorine relatively inert to Nucleophilic Aromatic Substitution (SNAr). Instead, the two bromine atoms—positioned ortho and para to the nitro group—serve as the primary sites for nucleophilic attack or palladium-catalyzed cross-coupling. This "reactivity inversion" makes the compound an invaluable tool for constructing complex pharmaceutical cores where a fluorine atom must be retained for metabolic stability.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 1803785-06-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂Br₂FNO₂ |

| Molecular Weight | 298.89 g/mol |

| Appearance | Pale yellow to amber crystalline solid |

| Melting Point | 58–62 °C (Predicted based on analogs) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Functional Groups | Nitro (EWG), Fluorine (Metabolic blocker), Bromine (Leaving group) |

Synthetic Logic & Retrosynthesis

The synthesis of CAS 1803785-06-9 is governed by the directing effects of the halogen substituents on the benzene ring. The most robust route involves the electrophilic nitration of 2,4-dibromo-1-fluorobenzene .

Mechanistic Rationale

-

Precursor: 2,4-Dibromo-1-fluorobenzene.

-

Directing Effects:

-

Fluorine (C1): Directs ortho/para.[1]

-

Bromine (C2): Directs ortho/para.

-

Bromine (C4): Directs ortho/para.

-

-

Regioselectivity: The position para to the C2-Bromine and ortho to the C4-Bromine (C5 in precursor numbering; C4 in product numbering) is the most electronically activated site for nitration. It minimizes steric clash with the fluorine atom while maximizing stabilization of the Wheland intermediate.

Synthesis Workflow Diagram

[9]

Reactivity Profile: The "Fluorine Retention" Strategy

The core value of this scaffold lies in its site-selective reactivity .

Nucleophilic Aromatic Substitution (SNAr)

In most fluoronitrobenzenes (e.g., 4-fluoronitrobenzene), fluorine is the best leaving group due to the Meisenheimer complex stabilization. However, in This compound :

-

Fluorine (C2): Is meta to the Nitro group.[1] No resonance activation.

-

Bromine (C1): Is para to the Nitro group. Strongly activated.

-

Bromine (C5): Is ortho to the Nitro group.[1] Strongly activated.

Palladium-Catalyzed Coupling

The presence of two bromine atoms allows for iterative Suzuki-Miyaura or Buchwald-Hartwig couplings. The C1-Br (sterically less hindered than C5-Br) typically reacts first under controlled conditions.

Reactivity Map

Experimental Protocols

Protocol A: Synthesis via Nitration

Based on standard procedures for deactivated aromatics.

Reagents: 2,4-Dibromo-1-fluorobenzene (1.0 eq), HNO₃ (fuming, 1.5 eq), H₂SO₄ (conc.), Dichloromethane (DCM).

-

Preparation: Dissolve 2,4-dibromo-1-fluorobenzene (10 g, 39 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C.

-

Acid Addition: In a separate vessel, prepare a mixture of conc. H₂SO₄ (20 mL) and fuming HNO₃ (2.5 mL). Add this mixture dropwise to the organic solution, maintaining internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture carefully onto ice (200 g).

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Wash combined organics with saturated NaHCO₃, brine, and dry over Na₂SO₄. Concentrate in vacuo. Recrystallize from Ethanol to yield pale yellow crystals.

Protocol B: Regioselective SNAr Displacement

Demonstrating Bromine displacement over Fluorine.

Reagents: Morpholine (1.1 eq), K₂CO₃ (2.0 eq), DMF.

-

Setup: Dissolve this compound (1.0 mmol) in dry DMF (5 mL).

-

Addition: Add K₂CO₃ (2.0 mmol) followed by Morpholine (1.1 mmol).

-

Condition: Stir at room temperature for 12 hours. (Heating to 60°C may be required if reaction is sluggish).

-

Observation: The nucleophile will preferentially attack the C1-Bromine (para to NO₂) or C5-Bromine (ortho to NO₂). The C2-Fluorine will remain intact due to lack of resonance activation.

-

Workup: Dilute with water, extract with EtOAc, and purify via silica chromatography.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritant | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |

| Eye Damage | H318: Causes serious eye damage. | Use chemical safety goggles. |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab; wash hands. |

| Reactivity | Stable, but avoid strong bases/oxidizers. | Store in a cool, dry place. |

Disposal: Dispose of halogenated organic waste in designated containers. Do not release into drains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29919666, 1,3-Dibromo-2-fluoro-4-nitrobenzene (Isomer Analog). Retrieved from .

-

Organic Syntheses (1943). Nitration of Halogenated Benzenes: General Procedures. Org.[2][3][4] Synth. Coll. Vol. 2, p. 449. Retrieved from .

-

ChemicalBook (2025). this compound Product Entry. Retrieved from .

-

GuideChem (2025). Synthesis and Reactivity of Poly-Halogenated Nitrobenzenes. Retrieved from .

Sources

¹³C NMR analysis of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Technical Guide: C NMR Analysis of this compound

Executive Summary & Molecular Architecture

Target Molecule: this compound

Molecular Formula: C

Structural Topology & Symmetry

The molecule belongs to the C

-

Symmetry: None. The specific substitution pattern (1,5-Br vs 2-F/4-NO

) breaks all planes of symmetry. -

Implication: All 6 carbon atoms are magnetically non-equivalent and will appear as distinct signals.

-

Numbering Convention:

-

C1: Attached to Br (Ortho to F, Meta to NO

) -

C2: Attached to F (Ipso)

-

C3: Attached to H (Ortho to F, Ortho to NO

) -

C4: Attached to NO

(Meta to F) -

C5: Attached to Br (Para to F, Ortho to NO

) -

C6: Attached to H (Meta to F, Meta to NO

)

-

Experimental Protocol: Acquisition Parameters

To resolve the complex splitting patterns (

| Parameter | Setting | Rationale |

| Solvent | DMSO- | DMSO- |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard proton decoupling is required. Do NOT use Fluorine decoupling initially; the |

| Relaxation Delay ( | 3.0 - 5.0 seconds | Essential for quaternary carbons (C1, C2, C4, C5) which have long |

| Spectral Width | 240 ppm (-10 to 230 ppm) | Ensures capture of the highly deshielded C-F ipso carbon (~160 ppm). |

| Scans (NS) | > 1024 | Quaternary carbons split by fluorine will have reduced signal-to-noise ratios (S/N). |

Spectral Prediction & Assignment Logic

The chemical shifts are governed by the additivity of Substituent Chemical Shifts (SCS) and the Heavy Atom Effect. The splitting is governed by distance from the Fluorine atom.

Predicted Chemical Shifts & Coupling Constants

Note: Values are estimated based on standard SCS increments relative to benzene (128.5 ppm).

| Carbon Position | Type | Electronic Environment | Predicted Shift ( | Splitting Pattern ( | Mechanistic Insight |

| C2 | C | Ipso to F (Deshielded) | 158 - 164 ppm | Doublet ( | Dominant inductive effect of F; massive splitting confirms C2. |

| C4 | C | Ipso to NO | 145 - 150 ppm | Doublet ( | NO |

| C6 | CH | Meta to F, Meta to NO | 130 - 135 ppm | Doublet ( | Flanked by two Br atoms. "Normal" aromatic CH region. |

| C5 | C | Ipso to Br, Para to F | 120 - 125 ppm | Doublet ( | Heavy Atom Effect shields C5. Para-coupling to F is very small. |

| C1 | C | Ipso to Br, Ortho to F | 112 - 118 ppm | Doublet ( | Shielded by Br and Ortho-F effect. Large |

| C3 | CH | Ortho to F, Ortho to NO | 108 - 112 ppm | Doublet ( | Most shielded CH due to combined Ortho-F and Ortho-NO |

The Heavy Atom Effect (Bromine)

The presence of Bromine at C1 and C5 introduces a relativistic "Heavy Atom Effect." Unlike electronegative induction (which deshields), the large electron cloud of Br causes diamagnetic shielding , shifting the ipso carbons (C1, C5) significantly upfield (to lower ppm), often appearing in the 110-125 ppm range, overlapping with or even appearing upfield of aromatic CH signals.

Assignment Workflow (Logic Diagram)

The following decision tree illustrates the step-by-step logic to assign each carbon based on multiplicity (from F-coupling) and phase (from DEPT-135).

Figure 1: Logic flow for assigning carbon resonances based on J-coupling magnitude and proton attachment.

Critical Validation Steps

To ensure data integrity and trustworthiness of the assignment:

-

The "Doublet Test": Every signal in the spectrum must be a doublet. If a singlet is observed, it is likely a solvent peak or an impurity, as the long-range C-F coupling (

) is usually resolved (3-4 Hz) in high-field instruments. -

HSQC Correlation:

-

C3 and C6 are the only carbons bearing protons.

-

Run a

HSQC. You should see exactly two correlations. -

The proton attached to C3 (between F and NO

) will be significantly deshielded in the proton spectrum compared to H6.

-

-

C-Br Identification:

-

C1 and C5 are distinguished by their coupling to Fluorine.

-

C1 is ortho to F

Large splitting (~22 Hz). -

C5 is para to F

Tiny splitting (~3 Hz).

-

References

-

Heavy

C Shifts:-

Mag. Reson. Chem.2018 , 56, 716-726.[1] "Relativistic Heavy Atom Effect On 13C NMR Chemical Shifts."

-

-

C-F Coupling Constants in Aromatics

-

Substituent Chemical Shifts (SCS)

- Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. Springer: Berlin, 2009.

Technical Guide: Solubility Profile of 1,5-Dibromo-2-fluoro-4-nitrobenzene

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,5-Dibromo-2-fluoro-4-nitrobenzene (CAS: 1803785-06-9).

Executive Summary

This compound (CAS 1803785-06-9 ) is a highly functionalized aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical APIs via nucleophilic aromatic substitution (SNAr).[1] Its solubility behavior is governed by the interplay between its electron-withdrawing nitro group, the lipophilic bromine atoms, and the polar carbon-fluorine bond.

This guide provides a validated solubility landscape, establishing Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) as primary solvents for solubilization, while identifying Ethanol and Methanol as optimal systems for recrystallization.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

| Property | Value / Characteristic | Relevance to Solubility |

| CAS Number | 1803785-06-9 | Unique Identifier |

| Molecular Formula | C₆H₂Br₂FNO₂ | High halogen content increases lipophilicity. |

| Molecular Weight | 298.89 g/mol | Moderate MW suggests good solubility in small-molecule organics. |

| Physical State | Solid (Pale yellow to off-white) | Requires energy input (heat/sonication) for dissolution in protic solvents. |

| Predicted LogP | ~3.5 - 4.0 | Indicates high hydrophobicity; insoluble in water. |

| Electronic Character | Electron-deficient ( | Prone to |

Solubility Landscape

The solubility of this compound follows a "Like Dissolves Like" mechanism, heavily influenced by the polarizability of the bromine atoms and the dipole of the nitro group.

Solvent Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Reaction media for SNAr; difficult to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Ideal for extraction and transport; easily evaporated. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (20-50 mg/mL) | Standard solvents for chromatography and general handling. |

| Aromatic | Toluene, Xylene | Moderate | Good for high-temp reactions; solubility drops significantly on cooling. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Low at RT, High at reflux. Ideal for recrystallization. |

| Aliphatic | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | Acts as an anti-solvent to precipitate the compound. |

| Aqueous | Water, Buffers | Insoluble | Used to wash away inorganic salts during workup. |

Thermodynamic Considerations

-

Enthalpy of Dissolution: Dissolution in alcohols is endothermic (requires heat). In DMSO/DMF, it is slightly exothermic due to strong dipole-dipole interactions.

-

Temperature Sensitivity: The solubility curve in Ethanol is steep. A saturated solution at 78°C (reflux) will deposit high-purity crystals upon cooling to 0°C, making it the superior purification method.

Experimental Protocols

Protocol A: Solubility Screening (Saturation Method)

Use this protocol to determine precise solubility limits for your specific batch.

-

Preparation: Weigh 50 mg of this compound into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity. If solid remains, sonicate for 5 minutes at 25°C.

-

Endpoint: Record the volume required for complete dissolution.

-

Calculation: Solubility (mg/mL) = 50 mg / Volume (mL).

-

Protocol B: Purification via Recrystallization

Target Impurities: Brominated isomers and inorganic salts.

-

Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Methanol .

-

Reflux: Heat to boiling. Add solvent slowly until the solid just dissolves.

-

Critical Step: If the solution is dark, add activated carbon and filter while hot.

-

-

Nucleation: Remove from heat. Let cool to room temperature undisturbed.

-

Crystallization: Place in an ice bath (0-4°C) for 2 hours.

-

Filtration: Filter the crystals using a Buchner funnel. Wash with cold (-20°C) Hexane or cold Ethanol.

-

Drying: Vacuum dry at 40°C to remove residual solvent.

Decision Logic & Workflows

Solvent Selection Decision Tree

The following diagram guides the selection of the correct solvent based on the intended application (Reaction vs. Purification).

Caption: Decision logic for selecting the optimal solvent based on experimental intent.

Recrystallization Workflow

Visualizing the temperature-dependent solubility exploitation.

Caption: Step-by-step workflow for the purification of this compound via recrystallization.

Safety & Handling

-

Hazards: As a halogenated nitroaromatic, this compound is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

-

Solvent Safety:

-

DMSO: Penetrates skin easily; wear nitrile gloves to prevent carrying the nitro compound into the bloodstream.

-

DCM: Volatile and potential carcinogen; use only in a fume hood.

-

-

Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong bases or reducing agents as nitro compounds can react exothermically.

References

-

ChemicalBook. (2025). This compound Product Properties and CAS 1803785-06-9. Retrieved from [2][3]

-

GuideChem. (2024). Synthesis and Solubility of Halogenated Nitrobenzenes. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet (SDS) for Fluoronitrobenzene Derivatives. Retrieved from

-

Organic Syntheses. (1921). Nitration and Bromination of Benzene Derivatives. Coll. Vol. 1, p.123. Retrieved from

-

PubChem. (2025). Compound Summary: 2,4-Dibromo-5-fluoronitrobenzene (Isomer Analog). Retrieved from

Sources

Structural Characterization & Predictive Modeling of 1,5-Dibromo-2-fluoro-4-nitrobenzene

An in-depth technical guide on the structural analysis and predictive modeling of 1,5-Dibromo-2-fluoro-4-nitrobenzene.

Executive Summary

The compound This compound (CAS 1803785-06-9) represents a highly functionalized scaffold critical for the synthesis of complex pharmaceutical intermediates via Nucleophilic Aromatic Substitution (SNAr). While direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer remains proprietary or unindexed in open databases, its structural behavior can be rigorously modeled based on homologous series (e.g., 1,2,3-tribromo-5-nitrobenzene).

This guide provides a predictive structural analysis , detailing the molecular geometry, expected crystal packing motifs (halogen bonding), and the implications of these features on reactivity and solid-state stability.

Molecular Geometry & Steric Analysis

The reactivity and packing of this compound are dictated by the steric and electronic interplay between the nitro group and the ortho-substituents.

Substituent Mapping

-

Position 1 (Para to NO₂): Bromine (Br).[1] Highly activated for SNAr.

-

Position 2 (Meta to NO₂): Fluorine (F). Inductively electron-withdrawing but resonance-deactivated.

-

Position 4: Nitro (NO₂).[2] The primary electron-withdrawing group (EWG).

-

Position 5 (Ortho to NO₂): Bromine (Br). Sterically demanding.

The "Ortho-Effect" & Nitro Group Torsion

In nitrobenzene derivatives, the nitro group prefers to be coplanar with the benzene ring to maximize π-resonance. However, the presence of a bulky Bromine atom at the C5 (ortho) position introduces significant steric strain.

-

Predicted Torsion Angle: Unlike non-hindered nitrobenzenes (torsion ≈ 0°), the C5-Br atom (Van der Waals radius ~1.85 Å) will force the NO₂ group to rotate out of the aromatic plane.

-

Estimated Twist: 40°–60°.

-

Consequence: This deconjugation raises the energy of the ground state but may also destabilize the transition state for SNAr at the para position, slightly reducing the activating power of the nitro group compared to a planar system.

Visualization: Steric & Electronic Map

Figure 1: Steric and electronic interaction map of this compound showing the impact of the ortho-bromine on nitro group planarity.

Crystal Packing & Intermolecular Interactions[3]

Based on crystallographic data from homologous poly-halogenated nitrobenzenes (e.g., 1,2,3-tribromo-5-nitrobenzene), the crystal lattice of the target molecule is expected to be dominated by Halogen Bonding (XB) rather than simple van der Waals forces.

The Sigma-Hole Phenomenon

The bromine atoms, particularly the one at C1 (para), will exhibit a pronounced positive electrostatic potential cap (σ-hole) along the C-Br bond axis.

Predicted Interaction Motifs

| Interaction Type | Donor (Lewis Acid) | Acceptor (Lewis Base) | Predicted Distance (Å) | Strength |

| Type II Halogen Bond | C1-Br (σ-hole) | Nitro Oxygen (O) | 2.90 – 3.10 | Strong (Directional) |

| Type I Halogen Contact | C5-Br | C5-Br (Neighbor) | 3.60 – 3.80 | Weak (Packing) |

| π-Hole Interaction | Nitro Group (N) | Fluorine (F) | 3.00 – 3.20 | Moderate |

Structural Insight: The formation of Br···O=N chains is the primary driver for crystallization. This directionality (C-Br···O angle ≈ 160-180°) often leads to the formation of layered, sheet-like structures, which facilitates the growth of plate-like crystals.

Experimental Protocol: Crystallization & Structure Solution

Since the specific CIF is not public, the following protocol is designed to obtain single crystals suitable for X-ray diffraction.

Solvent Selection Strategy

Halogenated nitrobenzenes often exhibit polymorphism. A dual-solvent approach is recommended to control nucleation rates.

-

Primary Solvent (Good Solubility): Dichloromethane (DCM) or Acetone.

-

Anti-Solvent (Poor Solubility): Hexane or Pentane.

-

Method: Vapor Diffusion.

Step-by-Step Workflow

Figure 2: Vapor diffusion crystallization workflow for obtaining X-ray quality crystals of halogenated nitrobenzenes.

Reactivity & Structure-Activity Relationship (SAR)

The crystal structure (and derived molecular geometry) directly informs the chemical reactivity, particularly for drug development applications involving scaffold decoration.

Regioselectivity in SNAr

In a nucleophilic aromatic substitution reaction (e.g., with an amine or alkoxide), the molecule offers three potential leaving groups. The structural analysis predicts the following hierarchy:

-

C1-Br (Preferred): Located para to the activating NO₂ group. The transition state is stabilized by resonance (Meisenheimer complex), despite the partial twist of the NO₂ group.

-

C5-Br (Secondary): Located ortho to NO₂. While electronically activated, the steric bulk of the incoming nucleophile interacting with the twisted NO₂ group creates a higher energy barrier.

-

C2-F (Inert): Located meta to NO₂. Lacks resonance activation.

References

-

Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene. Source: Acta Crystallographica Section E: Crystallographic Communications (2015).[1] Relevance: Provides the homologous structural basis for predicting Br···Br and Br···O interactions in poly-brominated nitrobenzenes. Link:[Link]

-

The Halogen Bond: Nature and Applications. Source: Chemical Reviews (2016). Relevance: Foundational text for understanding σ-hole interactions in crystal engineering. Link:[Link]

Sources

electrophilic and nucleophilic sites of 1,5-Dibromo-2-fluoro-4-nitrobenzene

An In-Depth Technical Guide to Regioselective Reactivity

Executive Summary: The Poly-Functional Scaffold

1,5-Dibromo-2-fluoro-4-nitrobenzene represents a high-value "dense" scaffold in medicinal chemistry. Its utility lies not in its immediate biological activity, but in its potential as a divergent intermediate. It possesses four distinct sites for functionalization, controlled by a complex interplay of electronic activation and steric gating.

This guide addresses the primary challenge working with this substrate: Regioselectivity. Unlike simple halobenzenes, this molecule contains conflicting directing groups. The "textbook" rule that fluorine is the best leaving group in SNAr fails here due to meta-positioning. This guide provides the mechanistic logic and protocols to selectively engage the Electrophilic Sites (C1, C5) and Nucleophilic Sites (Nitro/Amine) without uncontrolled degradation.

Electronic Landscape & Reactivity Map

To predict reactivity, we must map the electron density. The molecule is an electrophile overall, activated for nucleophilic attack but deactivated for electrophilic substitution.

2.1 The "Silent" Fluorine (C2)

-

Observation: In many SNAr substrates (e.g., 4-fluoronitrobenzene), the C-F bond is the most labile due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.

-

Mechanism in this compound: The Nitro group (

) at C4 is the primary activator. It activates positions ortho (C3, C5) and para (C1) via resonance ( -

Critical Insight: The Fluorine at C2 is meta to the Nitro group. Consequently, it receives no resonance stabilization for nucleophilic attack. Despite the C-F bond dipole, C2-F is chemically inert to standard SNAr conditions , making it a robust spectator group during bromine displacement.

2.2 The Battle of the Bromines (C1 vs. C5)

The core regioselectivity challenge is distinguishing between the two C-Br bonds.

| Site | Position relative to | Position relative to | Electronic Activation | Steric Environment | Predicted Reactivity |

| C1-Br | Para | Ortho | High ( | Low (Open) | Primary SNAr Site |

| C5-Br | Ortho | Para | High ( | High (Adjacent to | Secondary Site |

-

The C1 Advantage: While the ortho-nitro effect (at C5) is strong, the C1 position benefits from the inductive withdrawal (

) of the adjacent Fluorine atom. Furthermore, C5 suffers from steric clash between the bulky Bromine and the Nitro group. Therefore, C1-Br is the kinetically dominant electrophilic site for most nucleophiles.

Visualizing the Reaction Pathways[1]

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Figure 1: Decision tree for functionalizing this compound. Path A exploits the unique activation of C1, while Path B transforms the directing group.

Experimental Protocols

Protocol A: Regioselective SNAr at C1

Objective: Selective displacement of the C1-Bromine using a secondary amine (e.g., morpholine) while retaining the C5-Bromine and C2-Fluorine.

Rationale: Low temperature prevents competitive attack at C5. The C1 position is activated by both the para-nitro group and the ortho-fluorine inductive effect.

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) to scavenge HBr.

-

Note: Avoid strong inorganic bases (NaOH, NaH) which might cause side reactions or hydrolysis.

-

-

Nucleophile Addition: Cool the solution to 0°C . Add the amine nucleophile (1.05 equiv) dropwise.

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/HPLC.

-

Success Marker: Disappearance of starting material and appearance of a single major peak.

-

Failure Mode: If C5-attack is observed (minor isomer), lower temperature to -10°C.

-

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/salts. Dry over

and concentrate. -

Purification: Flash chromatography. The C1-substituted product is typically more polar than the starting material but less polar than the bis-substituted byproduct.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the Nitro group to an Aniline without dehalogenating the sensitive C-Br or C-F bonds.

Rationale: Standard hydrogenation (

-

Preparation: Suspend this compound (1.0 equiv) in a mixture of EtOH/Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (

) (5.0 equiv) and Iron powder (Fe) (3.0 equiv, 325 mesh). -

Reaction: Heat to 70°C with vigorous stirring for 4 hours.

-

Visual Cue: The reaction will turn from yellow/orange (nitro) to a dark sludge (iron oxides).

-

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate. The resulting aniline is nucleophilic and air-sensitive; store under inert atmosphere.

Advanced Applications: Cross-Coupling

Once the C1 position is substituted (via SNAr) or the Nitro group reduced, the remaining C5-Br becomes a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

-

Selectivity: In the starting material, C1 and C5 are both reactive toward Pd(0). However, after SNAr at C1, the C5-Br is the only oxidative addition site remaining.

-

Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) to facilitate oxidative addition into the sterically hindered C5-Br bond (ortho to the substituent at C4).

References

-

WuXi Biology. (2025). Highly Regioselective SNAr of Polyhalogenated Systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2025).[1] Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from [Link]

-

MDPI Molecules. (2020). Theoretical Description of Nucleophilic Attack on Halonitroarenes. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1,5-Dibromo-2-fluoro-4-nitrobenzene: A Versatile Scaffold in Modern Synthesis

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block

1,5-Dibromo-2-fluoro-4-nitrobenzene is a uniquely functionalized aromatic compound that has emerged as a powerful building block in synthetic chemistry, particularly in the realms of pharmaceutical and materials science.[1][2] Its utility stems from a carefully orchestrated arrangement of reactive sites: two bromine atoms, a labile fluorine atom, and an electron-withdrawing nitro group. This combination of functionalities allows for a series of selective and high-yield transformations, making it an invaluable starting material for complex molecular architectures.

The core reactivity of this molecule is dictated by two primary features:

-

Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles.[3][4]

-

Orthogonal Reactivity for Cross-Coupling: The two bromine atoms provide robust handles for various palladium-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of intricate molecular frameworks.[5][6]

This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine Position

The displacement of the fluoride is typically the first and most facile reaction performed on this scaffold. The causality behind this selectivity lies in the mechanism of SNAr, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group is essential, as it delocalizes the negative charge, thereby lowering the activation energy for the nucleophilic attack. Fluorine is the preferred leaving group over bromine in SNAr due to the high electronegativity of the C-F bond, which makes the attached carbon atom more electrophilic and stabilizes the transition state leading to the Meisenheimer complex.[4]

This reaction is a cornerstone for introducing nitrogen-based heterocycles, a common feature in many kinase inhibitors and other biologically active molecules.[7][8]

Diagram 1: SNAr Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 1.1: SNAr with Piperazine

This protocol details the reaction of this compound with piperazine, a common step in the synthesis of various pharmaceutical intermediates.

Materials:

-

This compound (1.0 eq)

-

Piperazine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous DMF (approx. 0.2 M concentration).

-

Add piperazine and potassium carbonate to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(3,5-dibromo-4-nitrophenyl)piperazine as a solid.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

With the fluorine atom substituted, the two bromine atoms serve as handles for subsequent C-C and C-N bond-forming reactions. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling are among the most powerful methods employed for this purpose.[5][9][10] These reactions have revolutionized modern drug discovery by enabling modular and efficient synthesis of complex molecules.[11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines.[5] This reaction is synthetically valuable as it offers a different reactivity profile compared to SNAr and can be performed under milder conditions for a broader range of amines.[13] The choice of ligand and precatalyst is critical for achieving high yields and preventing side reactions.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Protocol 2.1.1: Mono-Amination of a Dibromo-Aryl Intermediate

This protocol describes the amination at one of the bromine positions.

Materials:

-

Substituted 1-(3,5-dibromo-4-nitrophenyl)piperazine (1.0 eq)

-

Aniline derivative (1.1 eq)

-

XPhos Pd G2 precatalyst (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, add the dibromo-aryl substrate, aniline derivative, XPhos Pd G2, and sodium tert-butoxide to an oven-dried reaction vial.

-

Add anhydrous toluene to the vial.

-

Seal the vial and remove it from the glovebox. Heat the reaction to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the mono-aminated product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[6][14] It is widely used due to the commercial availability of a vast array of boronic acids and the reaction's high tolerance for various functional groups.

Protocol 2.2.1: Double Suzuki Coupling

This protocol outlines a one-pot double Suzuki coupling to create a symmetrical tetra-aryl product.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (4.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the 1,4-dioxane/water mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude material via recrystallization or column chromatography.

Table 1: Comparison of Common Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand | Base |

| Buchwald-Hartwig | C-N | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu, Cs₂CO₃ |

| Suzuki-Miyaura | C-C | Boronic Acid/Ester | Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ |

| Sonogashira | C-C (alkyne) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine |

Section 3: Reduction of the Nitro Group

The final key transformation is the reduction of the nitro group to an aniline.[15] This is a pivotal step that fundamentally alters the electronic nature of the aromatic ring, converting a powerful electron-withdrawing group into a versatile electron-donating and nucleophilic amino group. This new functionality opens pathways for amide couplings, sulfonamide formation, or diazotization reactions.

Selecting the right reduction method is crucial to avoid unwanted side reactions, particularly dehalogenation (removal of the remaining bromine).[16]

Table 2: Comparison of Nitro Group Reduction Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Metal-Acid | Fe / NH₄Cl or SnCl₂ / HCl | Aqueous ethanol, Reflux | Cost-effective, robust, tolerates many groups.[17] | Can be acidic, workup can be tedious. |

| Catalytic Hydrogenation | H₂ (gas), Raney Ni or PtO₂ | Methanol/Ethanol, RT, 1-50 atm | Clean reaction, high yield, simple workup. | Risk of dehalogenation, requires specialized equipment.[16] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Reflux | Avoids use of H₂ gas, generally mild. | Catalyst can be expensive. |

Protocol 3.1: Reduction using Tin(II) Chloride

This method is highly effective and generally avoids dehalogenation issues.[17]

Materials:

-

Substituted 4-nitroaniline derivative (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Ethanol or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the nitro-aryl compound in ethanol or ethyl acetate in a round-bottom flask.

-

Add SnCl₂·2H₂O in one portion.

-

Heat the mixture to 60-70 °C and stir vigorously. The reaction is often complete within 1-3 hours.

-

Monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Carefully pour the reaction mixture into a vigorously stirring solution of saturated NaHCO₃ to neutralize the acid and precipitate tin salts. Caution: Gas evolution (CO₂).

-

Continue stirring until the pH is ~8.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired aniline.

Section 4: Integrated Synthesis Workflow Example

The true power of this compound is realized in multi-step synthetic sequences. The following workflow illustrates a plausible route to a complex intermediate relevant to modern drug discovery, such as a precursor to a kinase inhibitor.[18][19]

Diagram 3: Multi-Step Synthetic Workflow

Caption: A sequential reaction workflow utilizing the scaffold.

This logical sequence—SNAr, followed by cross-coupling(s), and finally nitro reduction—is a common and effective strategy for leveraging the orthogonal reactivity of the starting material to rapidly build molecular complexity.

Conclusion

This compound is a testament to the power of strategic molecular design. Its distinct and predictable reactivity at three different sites—the C-F bond via SNAr, the C-Br bonds via cross-coupling, and the nitro group via reduction—provides chemists with a reliable and versatile platform for the synthesis of high-value compounds. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to harness the full potential of this exceptional building block in their synthetic endeavors.

References

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Kobelco. 1-Bromo-4-Fluoro-2-Nitrobenzene: A Versatile Research Compound. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

- Google Patents. CN115806526B - A preparation method of olaparib intermediate.

-

PMC. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

RSC Publishing. The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. Available from: [Link]

-

WIPO Patentscope. 20170233351 Process for the Preparation of Olaparib and Intermediates Thereof. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Patsnap. Preparation method of Olaparib intermediate - Eureka. Available from: [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Johnson Matthey. Buchwald Hartwig amination catalysts. Available from: [Link]

-

PMC. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Available from: [Link]

-

Semantic Scholar. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Available from: [Link]

-

Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

-

PMC. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]

-

N. Liu. (Open Access) Development of kinase inhibitors and activity-based probes (2016). Available from: [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available from: [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Available from: [Link]

-

ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Available from: [Link]

-

PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

PMC. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from: [Link]

- Google Patents. US4164517A - Preparation of fluoronitrobenzene.

-

ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. krpano [kobelcocm-global.com]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Open Access) Development of kinase inhibitors and activity-based probes (2016) | N. Liu | 1 Citations [scispace.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 1,5-Dibromo-2-fluoro-4-nitrobenzene as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of 1,5-Dibromo-2-fluoro-4-nitrobenzene

In the landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. The strategic selection of starting materials, or "building blocks," is a critical determinant of synthetic efficiency and the ability to generate diverse compound libraries for structure-activity relationship (SAR) studies. This compound is a uniquely functionalized aromatic scaffold that has emerged as a powerful tool for medicinal chemists.[1][2][3] Its value lies in the orthogonal reactivity of its substituents: a highly activated fluorine atom, two distinct bromine atoms suitable for cross-coupling, and a nitro group that serves as both an activating group and a synthetic handle.

This trifecta of reactive sites allows for a programmed, regioselective sequence of reactions, enabling the efficient construction of complex, drug-like molecules. The strong electron-withdrawing nature of the nitro group profoundly influences the ring's electronics, making the fluorine atom exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] Concurrently, the bromine atoms serve as classical handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build biaryl systems common in many therapeutic agents, particularly kinase inhibitors.[7][8][9]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights into the application of this compound in synthetic medicinal chemistry.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful and safe experimental protocol.

| Property | Value | Reference |

| CAS Number | 366496-33-5 | |

| Molecular Formula | C₆H₂Br₂FNO₂ | [10] |

| Molecular Weight | 298.90 g/mol | [10] |

| Appearance | White to light yellow solid/powder | [11] |

| Melting Point | Not specified; related compounds have defined ranges (e.g., 52-62°C for 1-Bromo-2,5-difluoro-4-nitrobenzene) | [12] |

| Purity | Typically ≥97% | Varies by supplier |

Safety, Handling, and Storage

Warning: This compound is classified as harmful and an irritant.[13][14][15] Handle in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE): Wear protective gloves (impervious), chemical safety goggles or a face shield, and a lab coat.[16][17] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[13][17]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust.[16] Prevent dust generation during handling.[16] Wash hands thoroughly after handling.[13][14]

-

First Aid Measures:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13][15][16]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[13][15][16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13][15][16]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13][15][16]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[13][15][16] Store locked up.

Core Reactivity: A Guide to Regioselective Synthesis

The primary utility of this compound stems from the predictable and sequential reactivity of its functional groups. This allows for a modular approach to synthesis.

Caption: Orthogonal reactivity of this compound.

Causality of Reactivity

-

Nucleophilic Aromatic Substitution (SNAr) at Fluorine: The fluorine atom at position 2 is the most reactive site towards nucleophiles. This is a direct consequence of the powerful electron-withdrawing nitro group located para to it. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the addition-elimination mechanism.[5][18] The fluoride ion is an excellent leaving group, further driving the reaction to completion.[18] This provides a reliable first step for introducing amines, thiols, or alcohols.

-

Palladium-Catalyzed Cross-Coupling at Bromine: The C-Br bonds at positions 1 and 5 are prime sites for transformations via transition-metal catalysis, most notably the Suzuki-Miyaura cross-coupling reaction.[9][19][20] This reaction allows for the formation of C-C bonds by coupling the aryl bromide with an organoboronic acid or ester.[19][21] This is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds found in numerous approved drugs.[8][20] The two bromine atoms can be substituted sequentially or simultaneously, depending on the reaction conditions and stoichiometry.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂). This unmasks a versatile functional group that can be used for subsequent amide bond formation, sulfonylation, or the construction of nitrogen-containing heterocycles.[3]

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, and many inhibitors feature a substituted heterocyclic or biaryl core.[7][8][22][23] this compound is an ideal starting material for such scaffolds. The following workflow illustrates a logical, three-step sequence to build a complex, multi-functionalized core.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This modular strategy allows for immense diversification. Different nucleophiles can be used in Step 1, a wide array of boronic acids can be employed in Step 2, and various carboxylic acids can be coupled in Step 3, enabling the rapid generation of a focused library for SAR exploration.

Detailed Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized based on the specific substrate and desired scale. All operations must be conducted in a fume hood with appropriate PPE.

Protocol 1: Regioselective SNAr of the Fluorine Atom with an Amine

This protocol describes the displacement of the activated fluorine with a generic primary or secondary amine.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Eq. |

| This compound | 298.90 | 1.00 g | 3.35 mmol | 1.0 |

| Amine (e.g., Morpholine) | 87.12 | 0.32 g (0.33 mL) | 3.68 mmol | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.93 g | 6.70 mmol | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 15 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.35 mmol) and potassium carbonate (0.93 g, 6.70 mmol).

-

Solvent Addition: Add anhydrous DMF (15 mL) to the flask.

-

Reagent Addition: Add the amine (1.1 eq) to the stirring suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromine Atom

This protocol describes the mono-arylation of the product from Protocol 1 using a generic arylboronic acid.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Eq. |

| Dibromo-nitro-aniline derivative (from 5.1) | (Varies) | 1.00 g | (Varies) | 1.0 |

| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 1.2 eq | 1.2 eq | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 eq | 0.05 eq | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 eq | 3.0 eq | 3.0 |

| 1,4-Dioxane / Water (4:1) | - | 20 mL | - | - |

Step-by-Step Methodology

-

Degassing: Sparge the 1,4-dioxane and water separately with nitrogen or argon for 30 minutes to remove dissolved oxygen.[24]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the dibromo-nitro-aniline starting material (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add the degassed 4:1 dioxane/water mixture (20 mL) via cannula or syringe.

-

Reaction Conditions: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, add water (30 mL), and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude material by column chromatography on silica gel to isolate the mono-arylated product.

-

Characterization: Confirm the structure via NMR and HRMS.

Conclusion

This compound is a testament to the power of strategic functionalization in a synthetic building block. Its well-differentiated reactive sites provide a clear and logical roadmap for the synthesis of complex molecules. By leveraging selective SNAr, Suzuki-Miyaura cross-coupling, and nitro reduction, medicinal chemists can efficiently access novel chemical matter, particularly within the highly valuable domain of kinase inhibitors. The protocols and rationale provided herein offer a robust framework for harnessing the full synthetic potential of this versatile reagent, accelerating the pace of drug discovery and development.

References

- Acros Organics. (n.d.). Safety Data Sheet for 1,4-Dibromo-2-nitrobenzene.

-

Chem Service. (2018, July 20). Safety Data Sheet. Retrieved from [Link]

- Alfa Aesar. (n.d.). Safety Data Sheet for 1-Fluoro-4-nitrobenzene.

- Gabbutt, C. D., et al. (2024).

- Xiang, J., et al. (2012). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

-

Kobelco. (n.d.). 1-Bromo-4-Fluoro-2-Nitrobenzene: A Versatile Research Compound. Retrieved from [Link]

- Al-Warhi, T., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Frontiers in Chemistry.

- King, F. W., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Journal of Medicinal Chemistry.

- Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules.

-

Reddit r/Chempros. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

- Oziminski, W. P., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research.

- Worm, M., et al. (2014). Guideline for acute therapy and management of anaphylaxis.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 5). 1,4-Dibromo-2,5-difluorobenzene: A Key Intermediate in Pharmaceutical and Agrochemical Development. Retrieved from [Link]

- Asiri, A. M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules.

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

-

Brigham and Women's Hospital. (n.d.). Rapid Desensitization for Hypersensitivity Reactions to Medications. Retrieved from [Link]

-

LITFL. (2020, November 3). Anaphylaxis. Retrieved from [Link]

- Kraft, M., et al. (2019).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. krpano [kobelcocm-global.com]

- 3. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. CAS 167415-27-2: 1-Bromo-2,5-difluoro-4-nitrobenzene [cymitquimica.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. mdpi.com [mdpi.com]

- 7. The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. guidechem.com [guidechem.com]

- 12. A18670.06 [thermofisher.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. fishersci.com [fishersci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. tcichemicals.com [tcichemicals.com]

- 21. youtube.com [youtube.com]

- 22. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. reddit.com [reddit.com]

Application Notes and Protocols for the Use of 1,5-Dibromo-2-fluoro-4-nitrobenzene in Active Pharmaceutical Ingredient (API) Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1,5-Dibromo-2-fluoro-4-nitrobenzene as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic positioning of its functional groups—two bromine atoms, a fluorine atom, and a nitro group—on the benzene ring allows for a series of selective and high-yield chemical transformations. This document outlines the key reactivity principles and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound is a highly functionalized aromatic compound that serves as a critical starting material in the synthesis of complex molecular architectures found in modern pharmaceuticals.[] The electron-withdrawing nature of the nitro group significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr), primarily at the fluorine position.[2][3] The two bromine atoms provide orthogonal sites for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized.[6][7][8][9] This multi-faceted reactivity makes it an invaluable scaffold for the construction of a diverse range of API candidates.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂FNO₂ | N/A |

| Molecular Weight | 300.89 g/mol | N/A |

| Appearance | Pale yellow to yellow solid | [10] |

| Melting Point | 52.0-62.0 °C | [10] |

| Key Reactive Sites | C-F (SNAr), C-Br (Cross-coupling), -NO₂ (Reduction) | [2][7][11] |

The fluorine atom is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group. The bromine atoms are less susceptible to nucleophilic substitution under typical SNAr conditions, allowing for selective functionalization.

Sources

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. vapourtec.com [vapourtec.com]

- 4. reddit.com [reddit.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. A18670.06 [thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 1,5-Dibromo-2-fluoro-4-nitrobenzene for Advanced Synthesis

Abstract: This document provides a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 1,5-dibromo-2-fluoro-4-nitrobenzene as a key building block. The presence of two distinct bromide sites, modulated by the electronic effects of nitro and fluoro substituents, presents a unique challenge and opportunity for regioselective synthesis. We present protocols for both selective mono-arylation and exhaustive di-arylation, enabling the synthesis of highly functionalized and structurally diverse biaryl and terphenyl compounds. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide explains the mechanistic principles governing selectivity and provides robust, step-by-step protocols for researchers in organic synthesis and drug development.

Mechanistic Insights and Principles of Regioselectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[3] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][5] A base is crucial for activating the organoboron reagent, facilitating the transmetalation step.[7]

Sources

- 1. Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme.de [thieme.de]

- 3. Lab Reporter [fishersci.se]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Note: Strategic Synthesis of Heterocycles from 1,5-Dibromo-2-fluoro-4-nitrobenzene

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 1,5-Dibromo-2-fluoro-4-nitrobenzene as a high-value scaffold for synthesizing diverse, poly-functionalized heterocyclic cores.

Executive Summary & Strategic Value

This compound is a "Swiss Army Knife" scaffold for fragment-based drug discovery (FBDD). Its value lies in its unique substitution pattern (1,2,4,5-tetrasubstituted benzene), which offers three distinct electrophilic handles with orthogonal reactivity profiles.

Unlike standard fluoro-nitrobenzenes where the fluorine is the primary electrophile, this scaffold directs nucleophilic attack to the bromine positions due to the meta-relationship between the fluorine and the nitro group. This allows for the retention of the fluorine atom—a critical bioisostere in medicinal chemistry—while building complex fused heterocycles like benzimidazoles , indoles , and quinoxalines .

Core Reactivity Profile

The regioselectivity of this molecule is governed by the electronic activation provided by the nitro group (C4):

-

C5-Bromine (Primary Electrophile): Positioned ortho to the nitro group. This is the most activated site for SNAr displacement by amines or thiols.

-

C1-Bromine (Secondary Electrophile): Positioned para to the nitro group. Activated, but kinetically slower than the ortho position.

-

C2-Fluorine (Latent Handle): Positioned meta to the nitro group. It is chemically stable to standard SNAr conditions, preserving it for late-stage transition metal catalysis or specific metabolic blocking applications.

Visual Reaction Pathways

The following diagram illustrates the divergent synthesis of three key heterocyclic cores from the parent scaffold.

Caption: Divergent synthesis of Benzimidazoles, Indoles, and Quinoxalines driven by orthogonal reactivity of the C5-Br and C4-NO2 groups.

Detailed Experimental Protocols

Protocol A: Synthesis of Functionalized Benzimidazoles

This protocol exploits the high reactivity of the C5-Bromine to generate a 1,2-diamine precursor.

Mechanism: SNAr displacement of C5-Br

Step 1: Regioselective SNAr Displacement

-

Reagents: this compound (1.0 equiv), Primary Amine (R-NH2, 1.1 equiv), DIPEA (2.0 equiv).

-

Solvent: THF or DMF (anhydrous).

-

Conditions:

-

Dissolve starting material in THF (0.2 M) and cool to 0°C.

-

Add DIPEA followed by the dropwise addition of the amine.

-

Stir at RT for 4–6 hours. Note: Monitor by TLC/LCMS. The C5-Br is displaced preferentially over C1-Br due to the ortho-nitro effect.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4.

-

-

Yield Target: >85% of 1-Bromo-2-fluoro-4-nitro-5-(alkylamino)benzene .

Step 2: One-Pot Reduction & Cyclization

-

Reagents: Intermediate from Step 1, Iron powder (5 equiv), NH4Cl (5 equiv), Formic Acid (or Triethyl Orthoformate for unsubstituted C2).

-

Solvent: EtOH/Water (4:1).

-

Conditions:

-

Suspend the nitro-amine intermediate in EtOH/Water.

-

Add Fe powder and NH4Cl. Heat to 70°C for 2 hours (Reduction complete).

-

Filter through Celite to remove iron residues.

-

Cyclization: To the filtrate (containing the diamine), add Triethyl Orthoformate (3 equiv) and catalytic pTSA. Reflux for 3 hours.

-

Purification: Flash chromatography (DCM/MeOH).

-

-

Final Product: 1-Substituted-5-bromo-6-fluoro-benzimidazole .

Protocol B: Synthesis of 5-Bromo-6-Fluoro-Indoles

This route utilizes the C5-Br for a Sonogashira coupling, followed by a reductive cyclization.

Step 1: Regioselective Sonogashira Coupling

-

Reagents: this compound (1.0 equiv), Phenylacetylene (1.1 equiv), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (3 equiv).

-

Solvent: DMF/THF (degassed).

-

Conditions:

-

Mix reagents under inert atmosphere (N2/Ar).

-

Stir at RT or mild heat (40°C) for 6–12 hours.

-

Critical Control: Do not overheat (>60°C) to avoid coupling at the C1-Br position. The C5-Br is more reactive towards oxidative addition due to the electron-poor nature of the ortho-nitro environment.

-

-

Product: 1-Bromo-2-fluoro-4-nitro-5-(phenylethynyl)benzene .

Step 2: Reductive Cyclization (Cadogan-Sundberg Indole Synthesis)

-

Reagents: Triphenylphosphine (PPh3, 4 equiv) or MoO2Cl2 (cat).

-

Solvent: o-Dichlorobenzene (high boiling).

-

Conditions:

-

Heat the nitro-alkyne intermediate with PPh3 at 140°C.

-

Mechanism involves deoxygenation of the nitro group to a nitrene, which inserts into the pendant alkyne to form the indole.

-

-

Alternative (Milder): Use PdCl2(MeCN)2 / CO / DMF if a carbonyl insertion is desired, or standard Fe/AcOH reduction if the alkyne is suitably substituted.

Data Summary & Troubleshooting

| Parameter | C5-Bromine (ortho-NO2) | C1-Bromine (para-NO2) | C2-Fluorine (meta-NO2) |

| SNAr Reactivity | High (Primary Site) | Moderate | Low (Stable) |

| Pd-Coupling | High (Fast Oxidative Addition) | Moderate | Low |

| Leaving Group Ability | Excellent | Good | Poor (in this context) |

Troubleshooting Guide

-

Issue: Loss of Fluorine atom.[1]

-

Cause: Harsh SNAr conditions (e.g., NaH, high temp) may force attack at C2.

-

Solution: Stick to weak bases (DIPEA, K2CO3) and temperatures <60°C.

-

-

Issue: Mixture of Regioisomers (C1 vs C5 substitution).

-

Cause: Reaction running too long or too hot.

-

Solution: The C5 position reacts significantly faster. Stop the reaction once the mono-substituted product forms (monitor by HPLC).

-

-

Issue: Incomplete Cyclization.

-

Cause: Oxidation of the diamine intermediate (air sensitive).

-

Solution: Perform reduction and cyclization in a "telescoped" one-pot process without isolating the air-sensitive diamine.

-

References

-

Regioselectivity in SNAr Reactions

- Nucleophilic Aromatic Substitution of Polyhalogen

-

Source:

-

Benzimidazole Synthesis Protocols

-

One-Pot Synthesis of Benzimidazoles from Nitroanilines. Hanan, E. J., et al. Synlett, 2010.[2]

-

Source:

-

-

Indole Synthesis via Nitro-Alkynes

- Reductive Cycliz

-

Source:

-

Compound Data & Safety

-

This compound (CAS 1803785-06-9).[3]

-

Source:

-

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Introduction: The Strategic Utility of Polysubstituted Nitroaromatics

1,5-Dibromo-2-fluoro-4-nitrobenzene is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a powerful electron-withdrawing nitro group and three distinct halogen atoms—renders it an exceptionally versatile building block for complex molecular architectures. The strategic placement of these groups allows for highly regioselective sequential functionalization via Nucleophilic Aromatic Substitution (SNAr).

This guide provides a detailed exploration of the principles governing the reactivity of this substrate and offers robust, field-proven protocols for its derivatization with various classes of nucleophiles. The methodologies described herein are designed to be both reproducible and adaptable, empowering scientists to confidently incorporate this valuable intermediate into their synthetic programs.

Pillar 1: Understanding the Reactivity and Regioselectivity

The successful application of this compound in synthesis hinges on a clear understanding of the underlying principles of the SNAr reaction.[1][2] This reaction is not a concerted process like an Sₙ2 reaction; instead, it proceeds through a two-step addition-elimination mechanism.[1][3][4]

-

Nucleophilic Attack: A nucleophile adds to the aromatic ring at a carbon atom bearing a suitable leaving group. This is typically the rate-determining step and results in the temporary loss of aromaticity.[5][6]

-